
HaloPROTAC3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HaloPROTAC3 is a degrader of HaloTag fusion proteins.
Applications De Recherche Scientifique
Targeted Protein Degradation Using HaloPROTAC3
HaloPROTAC3 has been instrumental in targeted protein degradation studies. For instance, Caine et al. (2020) demonstrated a reversible and conditional live-cell knockout strategy using HaloPROTAC3, which degrades HaloTag fusion proteins. This approach is applicable to numerous proteins and regulates target loss at the protein level, offering a modular protein-tagging approach that is more efficient than traditional mutagenesis or CRISPR knockout methods (Caine et al., 2020).
Rapid and Reversible Knockdown of Proteins
In 2019, Tovell et al. explored the use of HaloPROTAC-E, an optimized probe, to trigger the rapid degradation of endogenous target proteins. This study highlighted HaloPROTAC's role in the rapid and reversible knockdown of proteins like SGK3 and VPS34, facilitating a deeper understanding of protein functions in cellular processes (Tovell et al., 2019).
Phenotypic Studies and Therapeutic Target Identification
HaloPROTAC3's utility extends to phenotypic studies and identifying therapeutic targets. Caine et al. (2020) illustrated its use in degrading key therapeutic proteins like BRD4 and B-catenin, leading to significant insights into protein functions and roles in diseases (Caine et al., 2020).
Inducible Degradation of Proteins for Functional Analysis
Simpson et al. (2020) developed a ligand-inducible affinity-directed protein missile system using HaloPROTAC technology. This system enables the inducible degradation of target proteins, providing a versatile tool for the functional analysis of various intracellular proteins (Simpson et al., 2020).
E3 Ligase Binder Identification for Protein Degradation
Stacey et al. (2021) reported a novel phenotypic screening approach using HaloPROTACs to identify E3 ligase binders. This method contributes to the understanding and development of targeted protein degradation strategies (Stacey et al., 2021).
Propriétés
Nom du produit |
HaloPROTAC3 |
|---|---|
Formule moléculaire |
C41H55ClN4O8S |
Poids moléculaire |
799.42 |
Nom IUPAC |
(2S,4R)-N-(2-(2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
Clé InChI |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HaloPROTAC-3; HaloPROTAC 3; Halo PROTAC-3; HaloPROTAC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



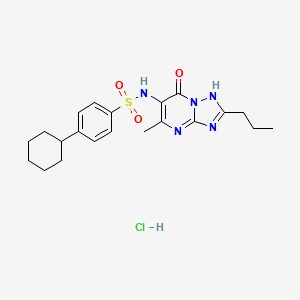
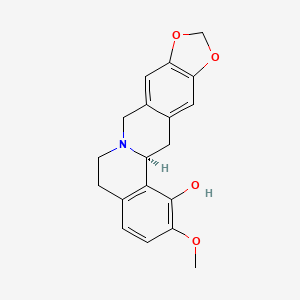
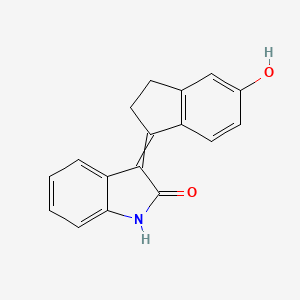
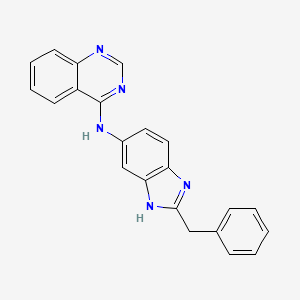
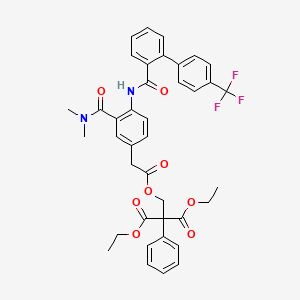
![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)